N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a dihydropyridine ring
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the production of thromboxane, prostaglandins, and prostacyclin . This inhibition can lead to anti-inflammatory effects, as these molecules are involved in the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
The compound’santi-inflammatory activity has been evaluated, and certain derivatives have shown promising results
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This can lead to a decrease in inflammation and associated pain .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its anti-inflammatory activity . The compound showed the highest IC 50 values for COX-1 inhibition, demonstrating its potential interaction with this enzyme .
Cellular Effects
Preliminary studies suggest that it may have anti-inflammatory properties, indicating that it could influence cellular processes related to inflammation .
Molecular Mechanism
It has been shown to inhibit COX-1, suggesting that it may exert its effects through interactions with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with a methoxy-substituted dihydropyridine carboxylic acid under conditions that promote amide bond formation . The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance the efficiency of the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its combination of a benzothiazole moiety with a dihydropyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-11-7-15-9(6-10(11)18)13(19)17-14-16-8-4-2-3-5-12(8)21-14/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQMNXXJGLMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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